2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide
Overview
Description
2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-4-yl moiety, a piperazine ring, and a fluorophenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the chromen-4-yl intermediate, which is then reacted with piperazine and subsequently with 2-fluorophenylacetyl chloride under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Triethylamine, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could inhibit cell growth and induce apoptosis by interfering with DNA synthesis and cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide
- N-(2,4-dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide
- Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate
Uniqueness
What sets 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorophenyl group, for example, enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-[4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-(2-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-2-17-7-8-22-19(13-17)18(14-24(30)31-22)15-27-9-11-28(12-10-27)16-23(29)26-21-6-4-3-5-20(21)25/h3-8,13-14H,2,9-12,15-16H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQTXYMTFWILRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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